molecular formula C8H3F6Li B14408642 lithium;1,3-bis(trifluoromethyl)benzene-2-ide CAS No. 80426-23-9

lithium;1,3-bis(trifluoromethyl)benzene-2-ide

Cat. No.: B14408642
CAS No.: 80426-23-9
M. Wt: 220.1 g/mol
InChI Key: IJXWQBSSFYNCKY-UHFFFAOYSA-N
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Description

Lithium;1,3-bis(trifluoromethyl)benzene-2-ide is a compound that features a benzene ring substituted with two trifluoromethyl groups and a lithium atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of lithium;1,3-bis(trifluoromethyl)benzene-2-ide typically involves the lithiation of 1,3-bis(trifluoromethyl)benzene. This process can be carried out using n-butyllithium in a suitable solvent such as tetrahydrofuran (THF). The reaction is usually conducted at low temperatures to ensure regioselective metalation at the desired position .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would require careful control of reaction conditions to maintain the selectivity and yield of the desired product.

Chemical Reactions Analysis

Types of Reactions

Lithium;1,3-bis(trifluoromethyl)benzene-2-ide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include n-butyllithium for lithiation, oxidizing agents such as potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions include 2,6-bis(trifluoromethyl)benzoic acid from oxidation and various benzyl derivatives from reduction and substitution reactions .

Scientific Research Applications

Lithium;1,3-bis(trifluoromethyl)benzene-2-ide has several scientific research applications:

Mechanism of Action

The mechanism of action of lithium;1,3-bis(trifluoromethyl)benzene-2-ide involves the interaction of the lithium atom with various molecular targets. The lithium atom can act as a nucleophile, participating in substitution reactions. The trifluoromethyl groups enhance the compound’s reactivity by stabilizing the negative charge on the benzene ring, facilitating various chemical transformations .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Lithium;1,3-bis(trifluoromethyl)benzene-2-ide is unique due to the presence of the lithium atom, which imparts distinct reactivity compared to its analogs. The combination of trifluoromethyl groups and lithium makes it a valuable reagent in organic synthesis and materials science.

Properties

CAS No.

80426-23-9

Molecular Formula

C8H3F6Li

Molecular Weight

220.1 g/mol

IUPAC Name

lithium;1,3-bis(trifluoromethyl)benzene-2-ide

InChI

InChI=1S/C8H3F6.Li/c9-7(10,11)5-2-1-3-6(4-5)8(12,13)14;/h1-3H;/q-1;+1

InChI Key

IJXWQBSSFYNCKY-UHFFFAOYSA-N

Canonical SMILES

[Li+].C1=CC(=[C-]C(=C1)C(F)(F)F)C(F)(F)F

Origin of Product

United States

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